

Determining optimal Acid Red 362 dye concentration for staining

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Compound of Interest

Compound Name: Acid Red 362

Cat. No.: B13414098

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Application Notes and Protocols for Acid Red 362 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 362 is a brilliant red anionic dye traditionally used in the textile industry for coloring fabrics such as wool, silk, and nylon.[1][2][3] Its solubility in water and organic solvents like ethanol, coupled with its good light and washing fastness, suggests its potential as a biological stain.[1][2][4][5] These application notes provide a comprehensive guide for researchers to determine the optimal concentration of **Acid Red 362** for staining various biological specimens. The protocols outlined below are designed to establish a starting point for developing a robust and reproducible staining methodology for specific cell or tissue types.

Disclaimer: The following protocols are foundational and intended for optimization. The optimal concentration and staining conditions for **Acid Red 362** will be application-specific and require validation by the end-user.

I. Physicochemical Properties and Safety Information

A summary of the key properties of **Acid Red 362** is presented in Table 1.

Property	Value	Reference
C.I. Name	Acid Red 362	[2]
CAS Number	61814-58-2	[2]
Molecular Formula	<chem>C16H12ClN4NaO5S</chem>	[2]
Molecular Weight	430.80 g/mol	[2]
Appearance	Red powder	[1] [6]
Solubility	Soluble in water, ethanol, DMF, and xylene	[1] [2] [5]
Acute Oral Toxicity	LD50/oral/rat: >2000 mg/kg (Considered non-toxic)	[7]
Primary Skin Irritation	Non-irritating (rabbit)	[7]

Safety Precautions: While considered non-toxic, it is recommended to handle **Acid Red 362** with standard laboratory safety practices, including the use of gloves and safety glasses to avoid direct contact.[\[7\]](#)

II. Experimental Protocols

A. Preparation of Staining Solutions

1. Stock Solution (1% w/v):

- Weigh 1 g of **Acid Red 362** powder.
- Dissolve in 100 mL of distilled water. A magnetic stirrer may be used to facilitate dissolution.
- Store the stock solution in a light-protected container at 4°C.

2. Working Solutions:

- Prepare a series of working solutions by diluting the 1% stock solution in an appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

- A suggested starting range for optimization is presented in Table 2.

Working Solution Concentration (% w/v)	Volume of 1% Stock Solution (mL)	Volume of Buffer (mL)
0.01%	1	99
0.05%	5	95
0.1%	10	90
0.25%	25	75
0.5%	50	50

B. General Protocol for Staining Adherent Cells in Culture

This protocol provides a framework for determining the optimal staining concentration of **Acid Red 362**.

Materials:

- Adherent cells cultured on glass coverslips in a 24-well plate.
- Phosphate Buffered Saline (PBS), pH 7.4.
- Fixative solution (e.g., 4% paraformaldehyde in PBS).
- **Acid Red 362** working solutions (as prepared in Table 2).
- Counterstain (e.g., DAPI for nuclear staining).
- Mounting medium.

Procedure:

- Cell Culture: Seed cells onto glass coverslips in a 24-well plate and culture until the desired confluence is reached.

- Fixation:
 - Aspirate the culture medium.
 - Wash the cells twice with PBS.
 - Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Add 500 μ L of each **Acid Red 362** working solution to different wells.
 - Incubate for a range of times (e.g., 5, 10, 20 minutes) to determine the optimal incubation period.
 - Aspirate the staining solution.
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
 - Wash three times with PBS.
- Mounting:
 - Carefully remove the coverslips from the wells.
 - Mount onto glass slides using an appropriate mounting medium.
- Microscopy:
 - Visualize the stained cells using a fluorescence or bright-field microscope.
 - Assess the staining intensity, background signal, and cellular morphology.

C. Protocol for Determining Cytotoxicity (Neutral Red Uptake Assay Principle)

While **Acid Red 362** is distinct from Neutral Red, a similar assay principle can be adapted to assess if **Acid Red 362** has an impact on cell viability, which is crucial if considering its use in live-cell imaging. The Neutral Red uptake assay is based on the ability of viable cells to incorporate the dye into their lysosomes.^{[8][9]}

Materials:

- Cells cultured in a 96-well plate.
- **Acid Red 362** working solutions.
- Cell culture medium.
- Destain solution (e.g., 1% acetic acid in 50% ethanol).
- Plate reader.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
- Treatment:
 - Remove the culture medium and replace it with a medium containing various concentrations of **Acid Red 362**.
 - Include untreated control wells.
 - Incubate for a relevant period (e.g., 24 hours).
- Dye Incubation:
 - Wash the cells with PBS.

- Add 100 µL of medium containing a fixed, non-toxic concentration of **Acid Red 362** (determined from initial range-finding) to all wells and incubate for 2 hours.
- Dye Extraction:
 - Wash the cells with PBS.
 - Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.
- Quantification:
 - Measure the absorbance of the extracted dye using a plate reader at the appropriate wavelength for **Acid Red 362**.
 - Calculate cell viability as a percentage of the untreated control.

III. Data Presentation and Interpretation

The results of the optimization experiments should be systematically recorded.

Table 3: Example of Staining Optimization Results

Concentration (% w/v)	Incubation Time (min)	Staining Intensity	Background Staining	Cellular Morphology
0.01	5	+	-	Normal
0.01	10	++	-	Normal
0.05	5	+++	+/-	Normal
0.05	10	++++	+	Normal
0.1	5	+++++	++	Some shrinkage
0.1	10	+++++	+++	Shrinkage

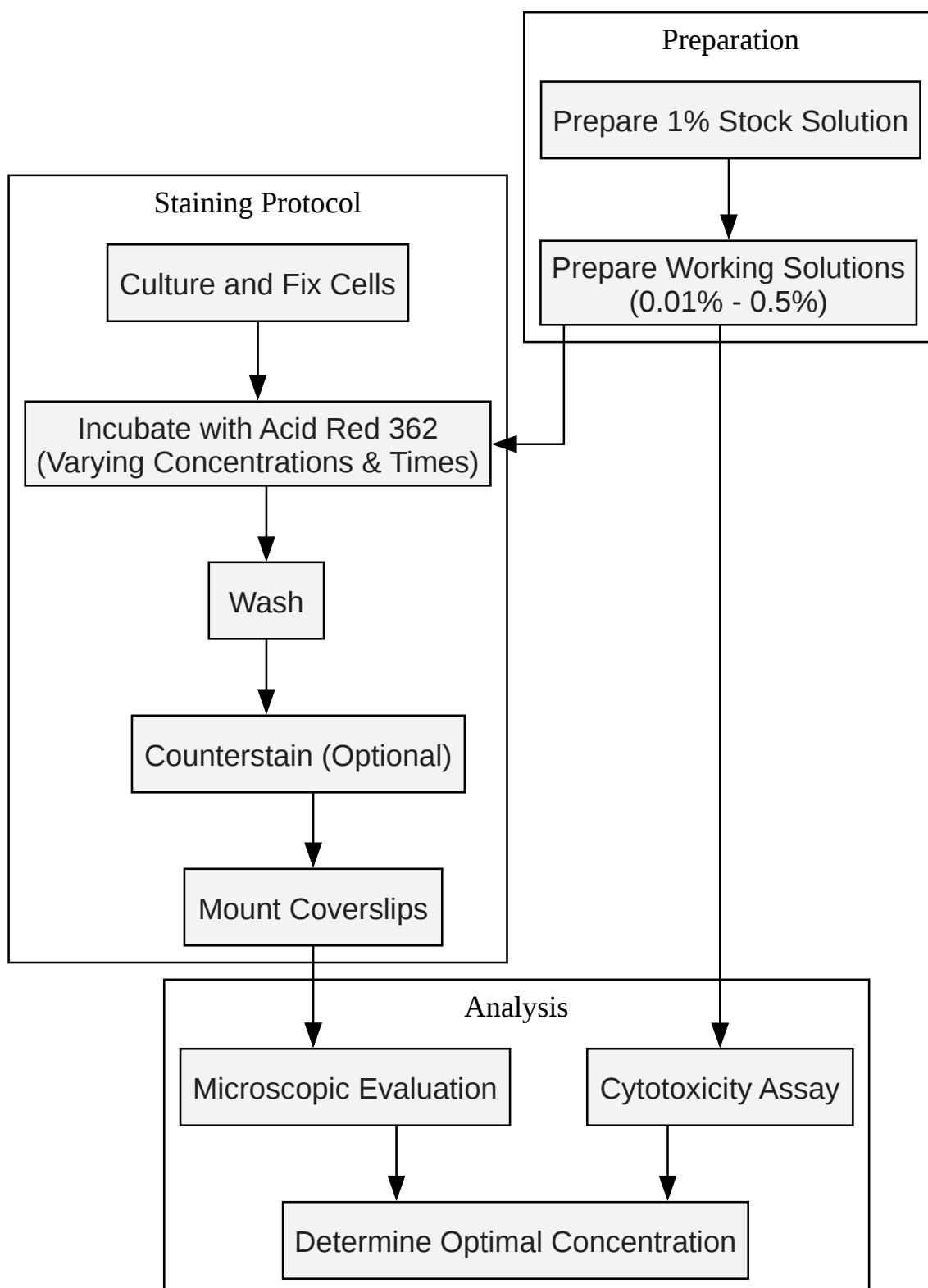
Intensity Scale: - (none) to +++++ (very high)

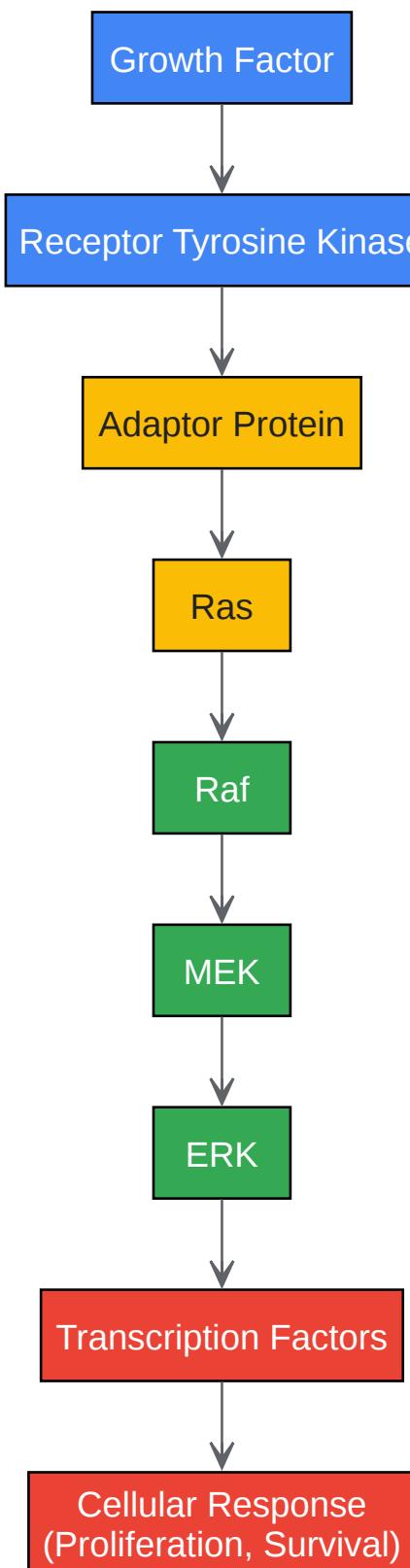
Table 4: Example of Cytotoxicity Data

Concentration (µg/mL)	Absorbance (OD)	% Viability
0 (Control)	1.25	100
10	1.22	97.6
50	1.18	94.4
100	1.05	84.0
200	0.75	60.0

IV. Visualizations

A. Experimental Workflow



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